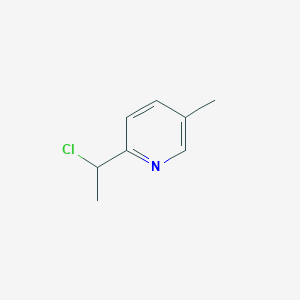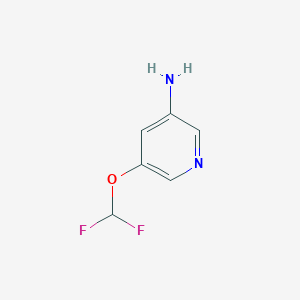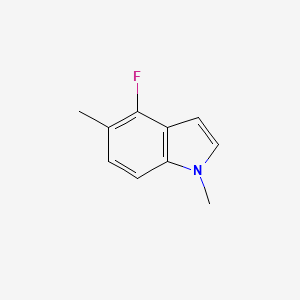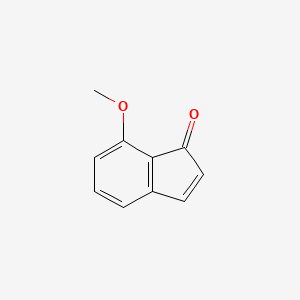![molecular formula C7H11NOS B11918923 3-Thia-1-azaspiro[4.4]nonan-2-one CAS No. 139518-52-8](/img/structure/B11918923.png)
3-Thia-1-azaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thia-1-azaspiro[44]nonan-2-one is a heterocyclic compound that features a spirocyclic structure, incorporating both sulfur and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thia-1-azaspiro[4.4]nonan-2-one can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction typically proceeds under mild conditions and yields the desired spirocyclic product in moderate to good yields . Another method involves the interaction between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid, catalyzed by thioglycolic acid, to produce spiro-thiazolidinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thia-1-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Thia-1-azaspiro[4
Industry: Its structural properties may be leveraged in the development of new materials with specific electronic or mechanical characteristics.
Mécanisme D'action
The mechanism by which 3-Thia-1-azaspiro[4.4]nonan-2-one exerts its effects involves the inhibition of epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are critical targets in cancer therapy. The compound increases apoptotic markers such as caspase-3 and caspase-8 while decreasing antiapoptotic Bcl2 levels, leading to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but differ in the presence of a thioxo group instead of a thia group.
1-Thia-4-azaspiro[4.4/5]alkan-3-ones: These compounds are structurally related but have variations in the ring size and substituents.
Uniqueness
3-Thia-1-azaspiro[4.4]nonan-2-one is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical reactivity and biological activity. Its dual inhibitory action on EGFR and BRAF V600E further distinguishes it from other similar compounds, making it a promising candidate for anticancer research.
Propriétés
Numéro CAS |
139518-52-8 |
|---|---|
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
3-thia-1-azaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H11NOS/c9-6-8-7(5-10-6)3-1-2-4-7/h1-5H2,(H,8,9) |
Clé InChI |
XNAYDLTYZVUTKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CSC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-1,3,7-triazaspiro[4.4]non-1-en-4-one](/img/structure/B11918876.png)
![Spiro[2.5]octane-6-carboxamide](/img/structure/B11918883.png)
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11918895.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)


